4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and hydroxybenzoyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-hydroxybenzaldehyde with carbohydrazide to form an intermediate compound. This intermediate is then reacted with 2-chlorobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-(2,4-dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate
Uniqueness
What sets 4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
767289-31-6 |
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Molecular Formula |
C21H14BrClN2O4 |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H14BrClN2O4/c22-14-9-10-19(29-21(28)15-5-1-3-7-17(15)23)13(11-14)12-24-25-20(27)16-6-2-4-8-18(16)26/h1-12,26H,(H,25,27)/b24-12+ |
InChI Key |
FXDIIVLCMHJABI-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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